molecular formula C22H20O6 B2864132 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate CAS No. 859671-50-4

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Cat. No.: B2864132
CAS No.: 859671-50-4
M. Wt: 380.396
InChI Key: VWWQRWWBVXUEKI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 6-position with a cyclopropanecarboxylate ester. The 4-methyl group further modifies its electronic and steric properties. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-12-16-11-15(27-21(23)13-4-5-13)7-9-19(16)28-22(24)20(12)17-10-14(25-2)6-8-18(17)26-3/h6-11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQRWWBVXUEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CC3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares structural motifs with other synthesized derivatives containing the 2,5-dimethoxyphenyl group. For example:

  • Compound 5 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one.
  • Compound 6 : (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one .

Comparative Analysis

Property Target Compound Compound 5 Compound 6
Core Structure Coumarin (2H-chromen-2-one) Tetrahydro-pyrimidin Tetrahydro-pyrimidin with extended styryl group
Key Substituents - 3-position: 2,5-dimethoxyphenyl
- 6-position: Cyclopropanecarboxylate ester
- 2,5-Dimethoxyphenyl
- Thioxo group
- Prop-2-en-1-one moiety
- Additional (E)-2,5-dimethoxystyryl group
- Thioxo and prop-2-en-1-one
Synthetic Route Likely esterification of coumarin precursor Aldol condensation Aldol condensation with extended conjugation
Potential Applications Hypothesized: Fluorescent probes, enzyme inhibition Not specified; thioxo groups may confer redox activity Enhanced π-conjugation for optoelectronic applications

Key Differences and Implications

Core Structure : The coumarin core in the target compound contrasts with the tetrahydro-pyrimidin rings in Compounds 5 and 2. Coumarins are rigid and planar, favoring fluorescence and intercalation, while pyrimidin derivatives offer flexibility for binding in enzymatic pockets .

Compounds 5 and 6 feature thioxo (-S-) and α,β-unsaturated ketone groups, which may participate in redox reactions or Michael additions, broadening their reactivity .

Synthesis : The target compound’s esterification route differs from the aldol condensation used for Compounds 5 and 6, suggesting divergent scalability and purity challenges.

Research Findings and Limitations

  • Biological Activity : The 2,5-dimethoxyphenyl group is associated with enhanced lipid solubility and membrane penetration in related compounds, but the target compound’s bioactivity remains unvalidated .
  • Data Gaps : Absence of experimental data (e.g., NMR, XRD, or bioassays) for the target compound limits direct comparisons.

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